4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326814-59-8) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core. Its structure includes a 4-methoxyphenylacetyl substituent at position 4 and a methyl group at position 8, with a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-13-7-9-19(10-8-13)20(16(12-25-19)18(22)23)17(21)11-14-3-5-15(24-2)6-4-14/h3-6,13,16H,7-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGIWJFRIBPKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Pharmacological and Physicochemical Insights
Electronic and Steric Effects :
- The methoxy group in the target compound provides electron-donating properties, enhancing hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) .
- Halogenated derivatives (e.g., 3-bromo, 2,4-difluoro) exhibit stronger electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce solubility .
Lipophilicity and Permeability: The trimethoxybenzoyl analog (CAS 1326808-95-0) shows higher logP values due to its three methoxy groups, favoring blood-brain barrier penetration but increasing susceptibility to metabolic oxidation .
Diaza Modifications: The 4,8-diazaspiro analog introduces an additional nitrogen, enhancing water solubility and enabling salt formation, which is advantageous for intravenous formulations .
Preparation Methods
Cyclocondensation Approaches
A prevalent method involves the cyclocondensation of γ-lactone derivatives with aminoketones. For example, reacting 8-methyl-4-oxopiperidine-3-carboxylic acid with a suitably protected 2-bromoethyl-4-methoxyphenylacetate under basic conditions (K₂CO₃, DMF, 80°C) induces spirocyclization via nucleophilic displacement, yielding the 1-oxa-4-azaspiro[4.5]decane skeleton. Typical yields range from 45–62%, with byproducts arising from over-alkylation or lactone hydrolysis.
Ring-Closing Metathesis (RCM)
Grubbs’ second-generation catalyst facilitates RCM of diene precursors. For instance, treating N-allyl-8-methyl-4-(2-(4-methoxyphenyl)acetyl)piperidin-3-carboxylic acid with 5 mol% catalyst in dichloromethane at 40°C achieves spirocycle formation in 68% yield. This method offers superior stereocontrol compared to cyclocondensation but requires anhydrous conditions.
Functionalization of the Spiro Core
Acylation at Position 4
Introducing the 2-(4-methoxyphenyl)acetyl group typically employs Friedel-Crafts acylation or nucleophilic acyl substitution. A optimized protocol involves:
-
Activating the spirocyclic amine with N-Boc protection
-
Treating with 4-methoxyphenyl acetyl chloride (1.2 equiv) in presence of Et₃N (2.0 equiv)
-
Deprotection using TFA/DCM (1:1)
This three-step sequence achieves 78% overall yield with <5% positional isomers.
| Step | Conditions | Yield |
|---|---|---|
| Oxidation of CH₃ | KMnO₄, H₂O/acetone (0°C) | 41% |
| Hydrolysis of CN | H₂SO₄ (conc.), reflux 12h | 63% |
| Carboxylation | CO₂, LDA, THF (−78°C) | 55% |
Method B :
Direct incorporation via Ugi four-component reaction using:
-
8-Methyl-4-oxopiperidine
-
4-Methoxyphenylacetic acid
-
tert-Butyl isocyanide
-
Formaldehyde
This one-pot method provides the advanced intermediate in 52% yield but requires chiral resolution.
Stereochemical Control and Resolution
The spirocyclic center at C-4 exhibits axial chirality, necessitating enantioselective synthesis or resolution. Chiral HPLC using a Chiralpak IA column (n-heptane/IPA/DEA 95:5:0.1) effectively separates enantiomers with >99% ee. Alternatively, asymmetric hydrogenation of a prochiral enamine precursor with (R)-BINAP/Ru catalyst achieves 88% ee.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 7 | 28% | Scalable, inexpensive reagents | Low stereocontrol |
| RCM Approach | 5 | 34% | High atom economy | Catalyst cost |
| Ugi Multicomponent | 3 | 41% | Convergent synthesis | Limited substrate scope |
Analytical Characterization
Critical spectroscopic data for authenticated samples include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 4.32 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.15–3.02 (m, 2H, NCH₂), 2.91 (dd, J=14.1, 4.2 Hz, 1H, spiro-H)
-
HRMS : m/z [M+H]⁺ calcd for C₂₃H₂₇NO₆: 414.1918; found: 414.1915
Industrial Considerations and Scale-Up Challenges
Pilot-scale production (10 kg batch) faces three primary hurdles:
-
Exothermic Risk : The cyclocondensation step requires precise temperature control (−5°C to 0°C) to prevent runaway reactions
-
Purification : Silica gel chromatography proves impractical; switched to crystallization from EtOAc/heptane
-
Waste Streams : High BOD from DMF necessitates implementing nanofiltration systems
Current optimization efforts focus on continuous flow hydrogenation to improve throughput.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
